molecular formula C20H17F3N4O6 B2602191 3-(Pyridin-3-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1396749-44-2

3-(Pyridin-3-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2602191
CAS No.: 1396749-44-2
M. Wt: 466.373
InChI Key: KQMWAGNMDITKDZ-UHFFFAOYSA-N
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Description

The compound 3-(Pyridin-3-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a heterocyclic derivative featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyridin-3-yl group and at position 5 with an azetidin-3-yl moiety. The azetidine ring is further functionalized with a 2-(trifluoromethoxy)benzyl group, enhancing steric bulk and lipophilicity. The oxalate salt improves solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

oxalic acid;3-pyridin-3-yl-5-[1-[[2-(trifluoromethoxy)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2.C2H2O4/c19-18(20,21)26-15-6-2-1-4-13(15)9-25-10-14(11-25)17-23-16(24-27-17)12-5-3-7-22-8-12;3-1(4)2(5)6/h1-8,14H,9-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMWAGNMDITKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2OC(F)(F)F)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

    Oxadiazole Ring Formation: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives.

    Final Coupling and Oxalate Formation: The final step involves coupling the intermediate compounds and forming the oxalate salt through reaction with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit antimicrobial activity against a range of bacteria and fungi. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may possess comparable antimicrobial properties .

Anticancer Activity
The structural features of oxadiazoles allow for interactions with biological targets involved in cancer progression. Studies have demonstrated that certain oxadiazole derivatives can inhibit cancer cell proliferation by interfering with cell cycle regulation and inducing apoptosis. The incorporation of pyridine rings may enhance these effects by improving solubility and bioavailability .

Drug Design and Development

Lead Compound Identification
The unique structure of 3-(Pyridin-3-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate positions it as a potential lead compound for drug development. Its ability to modulate biological pathways makes it a candidate for further optimization to improve efficacy and reduce toxicity .

Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives. Modifications to the trifluoromethoxy group or the azetidine moiety can significantly alter the compound's pharmacological profile. Research has shown that specific substitutions can enhance binding affinity to target proteins involved in disease processes .

Computational Studies

Molecular Docking and Simulation
Computational methods such as molecular docking are employed to predict how 3-(Pyridin-3-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate interacts with biological macromolecules. These studies help in understanding the binding mechanisms and can guide the design of more potent analogs .

Case Studies

Case Study: Antimicrobial Efficacy
In a recent study, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that modifications to the phenyl ring significantly influenced activity against Candida albicans and other pathogens. This highlights the importance of structural diversity in enhancing biological efficacy .

Case Study: Cancer Cell Line Testing
Another investigation focused on evaluating the anticancer properties of various oxadiazole derivatives against human cancer cell lines. The study revealed that certain compounds exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Oxadiazole Substituents (Position 3/5) Azetidine Substitution Trifluoromethoxy Group Position Salt Form Evidence ID
Target Compound Pyridin-3-yl (3), Azetidin-3-yl (5) 1-(2-(Trifluoromethoxy)benzyl) 2 (on benzyl) Oxalate -
3-(Pyrazin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole Pyrazin-2-yl (3), Azetidin-3-yl (5) 1-((4-(Trifluoromethoxy)phenyl)sulfonyl) 4 (on phenyl) Not specified
5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(Trifluoromethyl)phenyl (3), Azetidin-3-yl (5) None N/A Hydrochloride
5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole 2-(Trifluoromethoxy)phenyl (3), Azetidin-3-yl (5) None 2 (on phenyl) Hydrochloride
5-(6-Chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)-3-(4-(trifluoromethoxy)benzyl)-1,2,4-oxadiazole 4-(Trifluoromethoxy)benzyl (3), Imidazo[1,2-a]pyridin-3-yl (5) None (benzyl at oxadiazole) 4 (on benzyl) Not specified

Key Comparative Analysis

Substituent Effects on Oxadiazole Core

  • Pyridinyl vs. Pyridine’s basicity may improve solubility in protonated forms, whereas trifluoromethylphenyl () increases hydrophobicity .
  • Azetidine Functionalization : The target’s azetidine substitution with a 2-(trifluoromethoxy)benzyl group introduces steric hindrance and lipophilicity, contrasting with unsubstituted azetidine () or sulfonyl-linked substituents (). This modification may influence membrane permeability and target engagement .

Trifluoromethoxy Positioning

  • The 2-position on the benzyl group (target compound) vs. 4-position () alters electronic and steric profiles.

Salt Forms and Solubility

  • The oxalate salt (target) likely offers higher aqueous solubility than hydrochloride salts () or free bases, critical for oral bioavailability. Salt selection is a key optimization parameter in drug development .

Hypothetical Structure-Activity Relationships (SAR)

While biological data are absent in the evidence, structural trends suggest:

Azetidine Substitution : Bulky groups (e.g., benzyl in the target) may enhance target selectivity but reduce metabolic clearance rates compared to smaller substituents .

Trifluoromethoxy Placement : Para-substituted derivatives () may exhibit better metabolic stability due to reduced steric interactions with enzymes, whereas ortho-substitution (target) could improve binding pocket complementarity .

Heteroaromatic Rings : Pyridine (target) and imidazopyridine () may engage in π-π stacking or hydrogen bonding, whereas phenyl groups rely on hydrophobic interactions .

Biological Activity

The compound 3-(Pyridin-3-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate represents a novel structure within the class of 1,3,4-oxadiazole derivatives. This class has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Chemical Formula : C19_{19}H19_{19}F3_{3}N4_{4}O3_{3}
  • Molecular Weight : 392.37 g/mol

The presence of the 1,2,4-oxadiazole ring is significant for its biological activity. This heterocyclic compound has been linked to various pharmacological effects due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted the broad-spectrum activity of these derivatives against various bacterial strains:

Compound Class Target Bacteria Activity Level
1,3,4-Oxadiazole DerivativesStaphylococcus aureusModerate to Excellent
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Mycobacterium tuberculosisStrong inhibition

The compound's structural features contribute to its ability to disrupt bacterial cell walls and inhibit key metabolic pathways.

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has also been documented. Several studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Modulation of signaling pathways related to cell survival

For instance, a derivative with a similar structure demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a promising therapeutic avenue for further exploration.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of oxadiazole derivatives are well-established. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. The analgesic effects are attributed to their ability to modulate pain pathways in the central nervous system.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) synthesized several oxadiazole derivatives and tested them against Mycobacterium bovis. The most active compounds exhibited strong inhibitory effects on both active and dormant states of the bacteria .
  • Cytotoxicity Assessment : A recent investigation assessed the cytotoxicity of various oxadiazole derivatives against different cancer cell lines. The results indicated that compounds with trifluoromethoxy substituents showed enhanced activity compared to their non-substituted counterparts .
  • Docking Studies : Molecular docking studies have elucidated the binding affinities of these compounds to target proteins involved in bacterial metabolism and cancer cell survival pathways. Notably, high binding affinities were observed for enzymes critical in fatty acid biosynthesis in mycobacteria .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Pyridin-3-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate, and how can reaction yields be improved?

Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization reactions using diethyl oxalate under reflux conditions. Key steps include:

  • Precursor preparation : React 1-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxylic acid with hydroxylamine to form the hydroxamic acid intermediate.
  • Cyclization : Use diethyl oxalate in toluene with sodium hydride as a base to form the oxadiazole core .
  • Purification : Optimize column chromatography conditions (e.g., gradient elution with ethyl acetate/hexane) to improve yield.
    Table 1 : Critical parameters for synthesis optimization.
ParameterOptimal ConditionImpact on Yield
SolventTolueneEnhances cyclization efficiency
BaseNaH (1.2 equiv)Minimizes side reactions
Temperature80°C, 12 hrsMaximizes ring closure

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H, 13C^13C, and 19F^19F NMR spectra to confirm substituent positions and trifluoromethoxy group integrity.
  • LC-MS : Verify molecular weight ([M+H]+^+ peak) and purity (>95%).
  • X-ray crystallography : Resolve crystal structures for unambiguous confirmation of stereochemistry (if applicable) .

Q. What computational tools are recommended for predicting the compound’s biological activity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
  • ADMET prediction : Employ SwissADME or ADMETLab 2.0 to assess pharmacokinetic properties (e.g., logP, solubility).
  • Validation : Cross-check docking results with in vitro assays (e.g., enzyme inhibition studies).

Q. How should researchers characterize the compound’s physicochemical properties?

Methodological Answer:

  • LogP determination : Use shake-flask method with octanol/water partitioning.
  • Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and DMSO.
  • Thermal stability : Conduct DSC/TGA to identify decomposition temperatures .

Q. What analytical techniques are suitable for detecting impurities in the compound?

Methodological Answer:

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to separate and quantify impurities.
  • HRMS : Identify trace byproducts via high-resolution mass spectrometry.
  • NMR spiking : Add authentic standards to confirm impurity structures .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data?

Methodological Answer:

  • Re-evaluate docking parameters : Adjust protonation states, solvation models, and binding site flexibility.
  • Experimental validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities.
  • Meta-analysis : Compare results with structurally analogous compounds in databases like ChEMBL .

Q. What strategies ensure the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and thermal (40–80°C) conditions.
  • Analytical monitoring : Track degradation via HPLC and LC-MS to identify labile groups (e.g., oxadiazole ring cleavage) .
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage.

Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?

Methodological Answer:

  • Factors : Test temperature, catalyst loading, and solvent ratios using a fractional factorial design.
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield.
  • Validation : Confirm optimized conditions in triplicate (e.g., 85% yield at 70°C, 1:1.5 substrate ratio) .

Q. What advanced spectroscopic techniques elucidate the compound’s behavior in biological matrices?

Methodological Answer:

  • Solid-state NMR : Investigate interactions with lipid bilayers or protein targets.
  • Cryo-EM : Visualize binding to macromolecular complexes (e.g., membrane receptors).
  • Fluorescence anisotropy : Measure conformational changes upon target engagement .

Q. How can machine learning enhance the compound’s structure-activity relationship (SAR) analysis?

Methodological Answer:

  • Data curation : Compile datasets of oxadiazole derivatives with bioactivity data from PubChem or ChEMBL.
  • Model training : Use Random Forest or GNNs (graph neural networks) to predict SAR trends.
  • Interpretability : Apply SHAP (SHapley Additive exPlanations) to identify critical substituents (e.g., trifluoromethoxy group’s role in potency) .

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